1-Fluoro-2,3-dimethoxybenzene
Overview
Description
1-Fluoro-2,3-dimethoxybenzene is an organic compound with the chemical formula C9H11FO2. It is characterized by the presence of fluorine and methoxy functional groups attached to a benzene ring. This compound is a colorless liquid with a melting point of approximately -37°C and a boiling point of around 170-172°C . It is soluble in organic solvents such as ethanol and dimethylformamide .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds can interact with various enzymes and proteins, altering their function and potentially influencing biochemical reactions
Cellular Effects
It is known that fluorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that fluorinated compounds can have toxic or adverse effects at high doses
Metabolic Pathways
It is known that fluorinated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that fluorinated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications
Preparation Methods
1-Fluoro-2,3-dimethoxybenzene can be synthesized through various methods. One common synthetic route involves the reaction of phthalate ether with hydrogen fluoride under acidic conditions . The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products.
In industrial settings, the production of this compound often involves electrophilic aromatic substitution reactions. These reactions typically proceed through a two-step mechanism: the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to yield the substituted benzene ring .
Chemical Reactions Analysis
1-Fluoro-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methoxy groups influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Fluoro-2,3-dimethoxybenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, such as drugs, pesticides, and dyes.
Chemical Reagents: The compound serves as a reagent and catalyst in certain organic synthesis reactions, such as the aromatization of aromatic hydrocarbons.
Material Science: It is utilized in the development of new materials with specific properties, particularly in the field of fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,3-dimethoxybenzene in electrophilic aromatic substitution reactions involves the formation of a positively charged benzenonium intermediate. In the first, slow step, the electrophile forms a sigma-bond with the benzene ring, generating the intermediate. In the second, fast step, a proton is removed from this intermediate, yielding the substituted benzene ring .
Comparison with Similar Compounds
1-Fluoro-2,3-dimethoxybenzene can be compared with other similar compounds, such as:
1-Fluoro-3,5-dimethoxybenzene: This compound has fluorine and methoxy groups at different positions on the benzene ring, leading to different reactivity and properties.
1-Fluoro-4,5-dimethoxybenzene: Another analog with fluorine and methoxy groups at different positions, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-fluoro-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBADDMXGOBTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374578 | |
Record name | 1-fluoro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-64-9 | |
Record name | 1-fluoro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 394-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.